Methylionene

描述

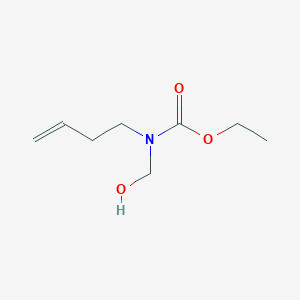

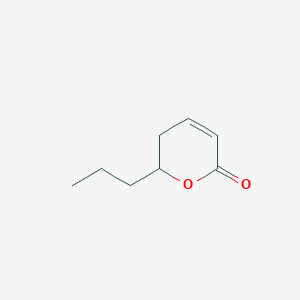

Methylionene, also known as α-cetone, α-ionone or 6-methylionone, is an organic compound with the chemical formula C14H22O . It is one of a group of isomers called ionones, all of which possess floral or woody aromas and are commonly used in scented products .

Synthesis Analysis

The synthesis of Methylionene has been reported in a study where “iso”-beta-ionone and “iso”-beta-isomethylionone were prepared from delta-pyronene via 1,6,6-trimethyl-2-methylene cyclohexan-1-ol .

Molecular Structure Analysis

Methylionene has a molecular formula of C14H22O and a molecular weight of 206.3239 g/mol . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3 .

Physical And Chemical Properties Analysis

Methylionene is a type of compound known as sesquiterpenoids . It is derived from Sclerophoma pythiophila and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

科学研究应用

Neurological Applications

- Alzheimer's Disease and Memory Enhancement: Methylene Blue (MB) shows potential in improving memory and treating Alzheimer's disease. It modulates the cGMP pathway, influencing various neurological functions (Oz, Lorke, Hasan, & Petroianu, 2011).

- Neuroprotective Actions: MB serves as an alternative mitochondrial electron transfer carrier, reducing mitochondrial superoxide production. It offers protection against neurotoxicity and enhances cellular oxygen consumption, beneficial in Parkinson’s disease and stroke treatment (Poteet et al., 2012).

Diagnostic and Surgical Applications

- Intraoperative Fluorescent Imaging: Recently, MB's role as a fluorophore in surgery has gained attention. It assists in visualizing structures like ureters, parathyroid glands, pancreatic tumors, and aids in breast cancer tumor margin detection (Cwalinski et al., 2020).

- Staining in Histological Studies: MB is used for in vivo staining of the nervous system, aiding in the study of the brain's intercellular fluid circulation and the structure of the microcirculatory tract (Kondor, Tykholaz, & Guminskyi, 2022).

Environmental and Industrial Applications

- Dye Removal in Water Treatment: MB is effective in treating water contaminated with dyes. Various biosorbents like soybean hulls and montmorillonite clay show high efficiency in adsorbing MB from water, demonstrating its potential in wastewater treatment (Cusioli et al., 2019); (Almeida et al., 2009).

- Adsorption Studies: The adsorption of MB is studied for environmental clean-up, with research focusing on different adsorbents and their capacities (Yousefi-Limaee, Hadavand, & Rahmani, 2022).

Photodynamic Therapy

- Cancer and Microbial Infection Treatment: MB is used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low toxicity and efficient photosensitizing properties (Wainwright, 2005).

安全和危害

属性

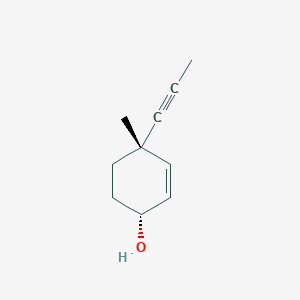

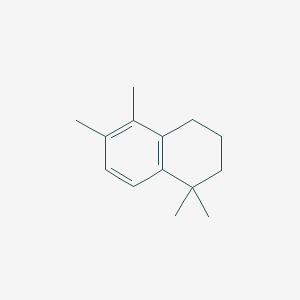

IUPAC Name |

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRXZWVNPHANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185125 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

CAS RN |

31197-54-3 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

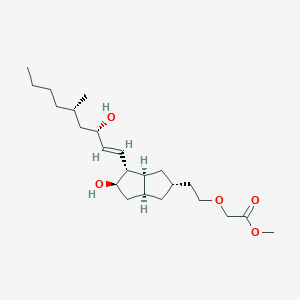

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)